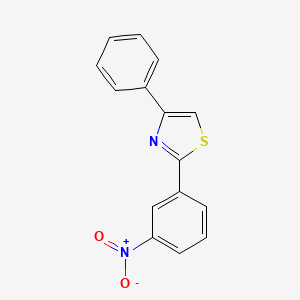

2-(3-Nitrophenyl)-4-phenylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

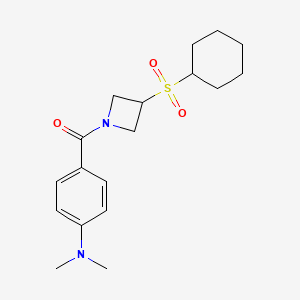

The compound “2-(3-Nitrophenyl)-4-phenylthiazole” is a complex organic molecule that contains a thiazole ring, a phenyl group, and a nitrophenyl group .

Synthesis Analysis

While specific synthesis methods for “2-(3-Nitrophenyl)-4-phenylthiazole” are not available, nitrophenols, which are part of this compound, are typically synthesized by nitration. Nitration is achieved using a mixture of nitric acid and sulfuric acid, which produce the nitronium ion . Another method for making aryl–NO2 group starts from halogenated phenols .Chemical Reactions Analysis

Nitro compounds, such as nitrophenols, are known to be strongly electron-withdrawing. This property makes C−H bonds alpha (adjacent) to the nitro group acidic . The presence of nitro groups in aromatic compounds retards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution .Scientific Research Applications

Pharmacological Activity and Toxicity

- Research on nitrogen-containing heterocycles, including compounds similar to 2-(3-Nitrophenyl)-4-phenylthiazole, indicates their significant pharmacological potential. These compounds, particularly 1,2,4-triazoles, exhibit a range of pharmacological effects (antifungal, antidepressant, hepatoprotective, wound healing, antiviral, etc.). A study by Shcherbak, Kaplaushenko, and Belenichev (2014) showed that the acute toxicity of 4-amino-5-(2-, 3-, 4-nitrophenyl)-1,2,4-triazole-3-thiones and derivatives is influenced by the nature of substituents, highlighting their low-toxic or non-toxic nature and the relevance of structural dependencies for pharmacological activity (Shcherbak et al., 2014).

Antimicrobial Properties

- D. R. Gondhani and colleagues (2013) synthesized derivatives of 1,2,4-triazole-3-thione, which includes structures similar to 2-(3-Nitrophenyl)-4-phenylthiazole. These compounds displayed significant antimicrobial activities, indicating their potential as antimicrobial agents (Gondhani et al., 2013).

DNA Cleavage and Cytotoxicity Studies

- The study by Karabasannavar et al. (2017) on metal (II) complexes of a Schiff base ligand related to 2-(3-Nitrophenyl)-4-phenylthiazole revealed antimicrobial activity and DNA cleavage capabilities, suggesting potential applications in biochemistry and pharmacology (Karabasannavar et al., 2017).

Synthesis and Structural Analysis

- Spaleniak et al. (2007) and Wolff et al. (2013) conducted studies focusing on the synthesis and rearrangement of compounds structurally similar to 2-(3-Nitrophenyl)-4-phenylthiazole. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various scientific fields (Spaleniak et al., 2007); (Wolff et al., 2013).

Biological Activity and Medicinal Chemistry

- Kumar et al. (2013) synthesized thiazolo[3,2-b]-[1,2,4]-triazoles and isomeric thiazolo[2,3-c]-[1,2,4]-triazoles starting from compounds including o-nitrophenyl, a group present in 2-(3-Nitrophenyl)-4-phenylthiazole. Their study provided insights into the antibacterial and antifungal activities of these compounds, relevant for medicinal chemistry applications (Kumar et al., 2013).

Future Directions

properties

IUPAC Name |

2-(3-nitrophenyl)-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c18-17(19)13-8-4-7-12(9-13)15-16-14(10-20-15)11-5-2-1-3-6-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZHPLBTZVVENQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)-4-phenylthiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B3017373.png)

![7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3017374.png)

![6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide](/img/structure/B3017376.png)

![N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3017377.png)

![1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B3017378.png)

![Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone](/img/structure/B3017382.png)

![N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3017387.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017388.png)

![4-((4-bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3017389.png)

![5-Phenyl-2-thieno[2,3-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3017394.png)